3-benzyl-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
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Overview
Description
3-benzyl-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, also known as NSC-721648, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the quinazolinone family and has been found to exhibit a range of biological activities.
Mechanism of Action
The exact mechanism of action of 3-benzyl-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, studies have suggested that it acts by inhibiting various enzymes and signaling pathways that are involved in inflammation and cancer progression. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
Studies have shown that 3-benzyl-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and migration of tumor cells, and reduce inflammation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-benzyl-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, its solubility in aqueous solutions is limited, which can make it difficult to work with in certain experiments.
Future Directions
Further research is needed to fully understand the mechanism of action of 3-benzyl-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone and its potential therapeutic applications. Future studies could investigate its use in combination with other compounds to enhance its effectiveness, as well as its potential use in other neurological disorders such as Parkinson's disease. Additionally, more research is needed to optimize its synthesis and improve its solubility in aqueous solutions.
Synthesis Methods
Several methods have been reported for the synthesis of 3-benzyl-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. One of the most commonly used methods involves the reaction of 2-aminobenzamide with benzyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then further treated with methoxyacetic acid and acetic anhydride to yield the final product.
Scientific Research Applications
Studies have shown that 3-benzyl-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone exhibits a range of biological activities that make it a promising candidate for therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. Additionally, it has been shown to have neuroprotective effects and potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
3-benzyl-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-14-8-12-13(9-15(14)22-2)18-17(23)19(16(12)20)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKUVHAJBMVENY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |
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